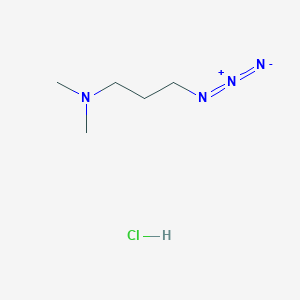

(3-Azidopropyl)dimethylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Azidopropyl)dimethylamine hydrochloride is a chemical compound with the molecular formula C5H13ClN4 and a molecular weight of 164.64 g/mol . It is a white to off-white semi-solid that is slightly soluble in methanol and water . This compound is used primarily in research settings and has various applications in chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Azidopropyl)dimethylamine hydrochloride typically involves the reaction of (3-chloropropyl)dimethylamine with sodium azide in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the azide group. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Azidopropyl)dimethylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azide group can be reduced to an amine group under appropriate conditions.

Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide is commonly used as a reagent.

Reduction: Hydrogen gas or other reducing agents can be used.

Cycloaddition: Copper(I) catalysts are often employed in cycloaddition reactions.

Major Products

Substitution: Formation of substituted amines.

Reduction: Formation of primary amines.

Cycloaddition: Formation of triazoles.

Applications De Recherche Scientifique

(3-Azidopropyl)dimethylamine hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In bioconjugation techniques for labeling biomolecules.

Medicine: Potential use in drug development and delivery systems.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (3-Azidopropyl)dimethylamine hydrochloride involves its ability to participate in azide-alkyne cycloaddition reactions, which are widely used in click chemistry. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules. The azide group can also be reduced to an amine, which can then interact with various biological targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-Chloropropyl)dimethylamine hydrochloride: A precursor in the synthesis of (3-Azidopropyl)dimethylamine hydrochloride.

(3-Bromopropyl)dimethylamine hydrochloride: Another halogenated analog used in similar synthetic applications.

(3-Iodopropyl)dimethylamine hydrochloride: Used in nucleophilic substitution reactions.

Uniqueness

This compound is unique due to its azide group, which allows it to participate in click chemistry reactions. This property makes it highly valuable in bioconjugation and other applications where specific and efficient chemical modifications are required.

Activité Biologique

(3-Azidopropyl)dimethylamine hydrochloride is a compound with significant potential in organic synthesis and medicinal chemistry, primarily due to its unique structural features, including an azide functional group and a dimethylamine moiety. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H10ClN4. It consists of:

- Azide Group (-N₃): A versatile functional handle for further transformations.

- Dimethylamine Group (-N(CH₃)₂): Provides basicity and potential nucleophilicity.

This compound's structure allows it to participate in various chemical reactions, particularly click chemistry, which is crucial for synthesizing complex molecules in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Azide : The azide group is introduced via nucleophilic substitution reactions.

- Formation of Dimethylamine : The dimethylamine moiety is incorporated through reductive amination or similar methods.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

This multi-step synthetic route allows for controlled introduction of functional groups, enhancing the compound's utility in research and industrial applications.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Protein Binding : Studies have shown that this compound can interact with specific proteins or enzymes, influencing cellular pathways and functions.

- Cytotoxicity : Preliminary research indicates potential cytotoxic effects against certain cancer cell lines, although detailed studies are needed to confirm these findings.

Case Studies and Research Findings

- Interaction Studies : Investigations into how this compound interacts with proteins can provide insights into its pharmacokinetics and pharmacodynamics. For example, protein binding assays may reveal its affinity for specific targets, which is crucial for understanding its therapeutic potential.

- Cytotoxicity Assessments : In vitro studies have suggested that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives synthesized through click chemistry have shown promising results in inhibiting cell proliferation .

- Comparative Analysis : A comparative study of structurally related compounds demonstrated that while this compound shares some properties with other azides and amines, it may exhibit unique biological activities due to the specific arrangement of its functional groups.

Applications

The applications of this compound are diverse, including:

- Organic Synthesis : Its azide group makes it a valuable precursor for synthesizing various bioactive molecules.

- Medicinal Chemistry : Potential use as a lead compound in drug development targeting specific diseases, particularly cancer.

- Bioconjugation Techniques : Its ability to participate in click reactions makes it suitable for bioconjugation applications in drug delivery systems.

Propriétés

IUPAC Name |

3-azido-N,N-dimethylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4.ClH/c1-9(2)5-3-4-7-8-6;/h3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHKUADRWZLFKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.